2-(3-Isopropylpiperazin-1-yl)quinazoline
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Overview
Description
2-(3-Isopropylpiperazin-1-yl)quinazoline is a chemical compound that belongs to the quinazoline class of heterocyclic aromatic organic compounds Quinazolines are known for their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Isopropylpiperazin-1-yl)quinazoline typically involves the following steps:
Formation of Quinazoline Core: The quinazoline core can be synthesized through the condensation of anthranilic acid with formamide under acidic conditions.
Introduction of Piperazine: The piperazine ring is introduced by reacting the quinazoline core with 1-isopropylpiperazine in the presence of a suitable catalyst, such as triethylamine, under reflux conditions.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and automated systems to ensure consistency and scalability. The use of green chemistry principles, such as solvent-free reactions and the use of environmentally benign reagents, is also encouraged to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Isopropylpiperazin-1-yl)quinazoline can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like alkyl halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2), and acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and anhydrous ether.
Substitution: Alkyl halides (e.g., methyl iodide), amines, and polar aprotic solvents (e.g., dimethylformamide).
Major Products Formed:
Oxidation: Quinazoline derivatives with hydroxyl or carbonyl groups.
Reduction: Reduced quinazoline derivatives with additional hydrogen atoms.
Substitution: Quinazoline derivatives with substituted alkyl or amino groups.
Scientific Research Applications
2-(3-Isopropylpiperazin-1-yl)quinazoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.
Biology: It is used in biological studies to investigate its potential as an antimicrobial or antitumor agent.
Medicine: It is explored for its therapeutic potential in treating various diseases, including cancer and infections.
Industry: It is utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 2-(3-Isopropylpiperazin-1-yl)quinazoline exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to its therapeutic effects. For example, it may inhibit kinases or methyltransferases, which play crucial roles in cell signaling and gene expression.
Comparison with Similar Compounds
2-(3-Isopropylpiperazin-1-yl)quinazoline is compared with other similar compounds, such as:
Quinazoline derivatives: These compounds share the quinazoline core but differ in their substituents and functional groups.
Piperazine derivatives: These compounds contain the piperazine ring but may have different substituents on the ring.
Isopropyl derivatives: These compounds have isopropyl groups but may differ in their core structures.
Properties
Molecular Formula |
C15H20N4 |
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Molecular Weight |
256.35 g/mol |
IUPAC Name |
2-(3-propan-2-ylpiperazin-1-yl)quinazoline |
InChI |
InChI=1S/C15H20N4/c1-11(2)14-10-19(8-7-16-14)15-17-9-12-5-3-4-6-13(12)18-15/h3-6,9,11,14,16H,7-8,10H2,1-2H3 |
InChI Key |
BBDWFBPXVYICMX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CN(CCN1)C2=NC3=CC=CC=C3C=N2 |
Origin of Product |
United States |
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